3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline
Overview
Description
3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline is a heterocyclic compound that features an imidazoquinoxaline core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This process can be catalyzed by iridium and induced by visible light, leading to the formation of the imidazoquinoxaline core . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, which proceeds through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yield cyclization reactions and scalable reaction conditions, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions: 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated derivatives and strong bases are typically employed.
Major Products: The major products formed from these reactions include various functionalized quinoxaline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential anticancer, antiviral, and antibacterial activities.
Mechanism of Action
The mechanism of action of 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. It can act as an antagonist of adenosine and benzodiazepine receptors, as well as an inhibitor of kinases such as SK2, PIM, and IkB . These interactions can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring.
Quinoxalines: These compounds have a fused benzene and pyrazine ring system and exhibit a wide range of biological activities.
Uniqueness: 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline is unique due to its specific substitution pattern and the presence of the ethyl group on the imidazoquinoxaline core. This structural feature can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-2-13-11-20-17-18(23-14-7-5-6-12(19)10-14)21-15-8-3-4-9-16(15)22(13)17/h3-11H,2,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDPISVNAKCPMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2N1C3=CC=CC=C3N=C2OC4=CC=CC(=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189846 | |
Record name | Benzenamine, 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901189846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332172-26-5 | |
Record name | Benzenamine, 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332172-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901189846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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